molecular formula C9H11NO3 B1403158 3-(5-Methoxypyridin-3-yl)propanoic acid CAS No. 1256825-62-3

3-(5-Methoxypyridin-3-yl)propanoic acid

Cat. No.: B1403158
CAS No.: 1256825-62-3
M. Wt: 181.19 g/mol
InChI Key: HPNFHDVAEVPXQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methoxypyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It features a pyridine ring substituted with a methoxy group at the 5-position and a propanoic acid moiety at the 3-position

Scientific Research Applications

3-(5-Methoxypyridin-3-yl)propanoic acid has diverse applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methoxypyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxypyridine.

    Alkylation: The 5-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.

    Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, resulting in various reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3-(5-Hydroxypyridin-3-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(5-Methylpyridin-3-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 3-(5-Methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(5-methoxypyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNFHDVAEVPXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-62-3
Record name 3-(5-methoxypyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methoxypyridin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Methoxypyridin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-Methoxypyridin-3-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-Methoxypyridin-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-Methoxypyridin-3-yl)propanoic acid
Reactant of Route 6
3-(5-Methoxypyridin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.